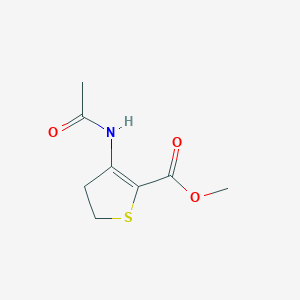
7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
Vue d'ensemble
Description
7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied in the field of cancer research due to its potential as a therapeutic agent for the treatment of various cancers.
Mécanisme D'action
7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a reversible inhibitor of EGFR. It binds to the ATP-binding site of EGFR and prevents the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells. In addition, 7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one in lab experiments is its specificity for EGFR. It does not inhibit other receptor tyrosine kinases, which makes it a valuable tool for studying the role of EGFR in cancer progression. However, one limitation of using 7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one. One area of interest is the development of more potent and selective EGFR inhibitors. Another area of interest is the combination of 7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one with other cancer therapies to enhance its efficacy. In addition, 7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one could be used as a tool compound to study the role of EGFR in other diseases, such as Alzheimer's disease and Parkinson's disease.
Applications De Recherche Scientifique
7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been extensively studied in the field of cancer research due to its potential as a therapeutic agent for the treatment of various cancers. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has also been used as a tool compound to study the role of EGFR in cancer progression.
Propriétés
IUPAC Name |
7-chloro-3-(3-methylbutyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c1-8(2)5-6-16-12(17)10-4-3-9(14)7-11(10)15-13(16)18/h3-4,7-8H,5-6H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCSKIOPLBMBKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801163493 | |
| Record name | 7-Chloro-2,3-dihydro-3-(3-methylbutyl)-2-thioxo-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801163493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
CAS RN |
422526-52-1 | |
| Record name | 7-Chloro-2,3-dihydro-3-(3-methylbutyl)-2-thioxo-4(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422526-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2,3-dihydro-3-(3-methylbutyl)-2-thioxo-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801163493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(4-chlorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3406804.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3406815.png)

![3-(4-bromophenyl)-5-[4-(dimethylamino)phenyl]-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B3406821.png)
![N-(2,6-diethylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3406831.png)
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B3406844.png)

![Benzyl ({3-[(4-{[(2-chlorobenzyl)amino]carbonyl}cyclohexyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}thio)acetate](/img/structure/B3406847.png)